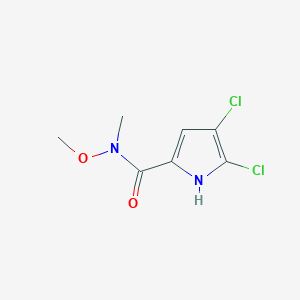

4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

CAS No.:

Cat. No.: VC15734726

Molecular Formula: C7H8Cl2N2O2

Molecular Weight: 223.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8Cl2N2O2 |

|---|---|

| Molecular Weight | 223.05 g/mol |

| IUPAC Name | 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide |

| Standard InChI | InChI=1S/C7H8Cl2N2O2/c1-11(13-2)7(12)5-3-4(8)6(9)10-5/h3,10H,1-2H3 |

| Standard InChI Key | GXJIKRSTKJIOIR-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)C1=CC(=C(N1)Cl)Cl)OC |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s molecular formula is C₇H₈Cl₂N₂O₂, with a molecular weight of 223.05 g/mol . Its IUPAC name, 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, reflects the substitution pattern: two chlorine atoms at positions 4 and 5 of the pyrrole ring, coupled with a methoxy-methyl carboxamide group at position 2 . The SMILES notation (CN(C(=O)C1=CC(=C(N1)Cl)Cl)OC) and InChIKey (GXJIKRSTKJIOIR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrrole protons (δ ~6.4–7.3 ppm) and methyl groups (δ ~3.0–3.5 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 223.05, consistent with its molecular weight . Density functional theory (DFT) calculations predict a planar pyrrole ring with partial double-bond character in the carboxamide linkage, stabilizing the structure through conjugation .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically begins with ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate, which undergoes hydrolysis to yield the corresponding carboxylic acid. Subsequent amidation with N-methoxy-N-methylamine in the presence of coupling agents like HATU or EDCl affords the target compound .

Example Protocol

-

Hydrolysis: Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate (3.0 g, 13.6 mmol) is refluxed with NaOH (1.63 g) in ethanol/water (9:15 mL) for 6 hours. Acidification with HCl yields 4,5-dichloro-1H-pyrrole-2-carboxylic acid (86% yield) .

-

Amidation: The carboxylic acid (2.25 g) reacts with N-methoxy-N-methylamine (1.2 eq) and HATU (1.5 eq) in DMF, stirred at room temperature for 12 hours. Purification by crystallization from dichloromethane provides the product (61% yield) .

Reaction Optimization

-

Solvent Selection: Dichloromethane and acetonitrile are preferred for chlorination and amidation steps, respectively, due to their inertness and solubility profiles .

-

Catalysts: N-Chlorosuccinimide (NCS) enhances regioselectivity during chlorination, while lithium hydroxide facilitates efficient hydrolysis .

-

Yield Improvements: Recrystallization from dichloromethane increases purity to >95%, as confirmed by HPLC .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition above 160°C, with the melting point observed at 163–164°C .

| Property | Value | Source |

|---|---|---|

| Melting Point | 163–164°C | |

| LogP (Partition Coefficient) | 2.34 (predicted) | |

| Solubility in DMSO | 25 mg/mL |

Reactivity

The dichloro-pyrrole core undergoes electrophilic substitution at position 3, while the carboxamide group participates in nucleophilic acyl substitutions . Halogen bonding between chlorine atoms and biological targets (e.g., DNA gyrase) is critical for its antibacterial activity .

Biological Activity and Mechanisms

Antibacterial Efficacy

In vitro studies demonstrate potent inhibition of Staphylococcus aureus (MIC: 2–4 µg/mL) and Escherichia coli (MIC: 8–16 µg/mL) . The compound targets DNA gyrase B, binding to the ATPase domain and disrupting bacterial DNA replication .

Pharmacokinetic Profile

-

Absorption: Oral bioavailability reaches 66.84% in murine models, with a plasma half-life (t₁/₂) of 11.3 hours .

-

Metabolism: Hepatic CYP3A4 mediates O-demethylation, producing inactive metabolites excreted renally .

Applications in Drug Development

Lead Optimization

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume